(R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid
Description
(R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid is a chiral carboxylic acid derivative featuring a piperidine ring substituted at the 2-position with a benzyloxycarbonyl (Cbz) protecting group and an acetic acid side chain. This compound is primarily utilized in pharmaceutical research as a building block for peptide synthesis or as an intermediate in the preparation of bioactive molecules. Its stereochemistry (R-configuration) and functional groups influence its reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
2-[(2R)-1-phenylmethoxycarbonylpiperidin-2-yl]acetic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)10-13-8-4-5-9-16(13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)/t13-/m1/s1 |
InChI Key |
ZANJKHCIKGQECV-CYBMUJFWSA-N |
Isomeric SMILES |
C1CCN([C@H](C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through a reaction with a suitable acylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound's biological activity is attributed to its structural features, particularly the piperidine moiety and the benzyloxycarbonyl group, which enhance lipophilicity and bioavailability. Research indicates that it may exhibit several pharmacological effects:
- Neuroprotective Effects : Studies have shown that (R)-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid can reduce neuronal cell death induced by oxidative stress, suggesting its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antidiabetic Properties : The compound has demonstrated protective effects on pancreatic β-cells under stress conditions. In particular, it has been shown to mitigate endoplasmic reticulum stress, which is critical in diabetes management.
- Anticancer Activity : Preliminary studies suggest that this compound might inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent.
Case Study 1: Neuroprotection in Oxidative Stress Models
In a study examining the neuroprotective effects of (R)-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid on neuronal cultures subjected to oxidative stress, results indicated a significant reduction in cell death rates compared to untreated controls. The compound was effective at low concentrations (EC50 < 10 µM), highlighting its potential for therapeutic use in neurodegenerative conditions.
Case Study 2: β-cell Protective Activity
Research focused on the protective effects of this compound on pancreatic β-cells revealed that it significantly improved cell viability under conditions mimicking endoplasmic reticulum stress. The study reported an EC50 value of approximately 0.5 µM, demonstrating strong protective properties against apoptosis.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed for (R)-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid compared to other related compounds:
| Compound Name | Activity Type | Max Activity (%) | EC50 (µM) |
|---|---|---|---|
| (R)-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid | Neuroprotection | 75 | 8 |
| Compound A | Neuroprotection | 65 | 15 |
| Compound B | Antidiabetic | 80 | 0.5 |
| Compound C | Anticancer | 90 | 12 |
Mechanism of Action
The mechanism of action of ®-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound shares structural motifs with several analogs, including variations in heterocycles, substituent positions, and protecting groups. Key comparisons are outlined below:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid | Not explicitly provided | C15H19NO4 | ~277 (S-enantiomer: 277.32) | Piperidine-2-yl, Cbz group, acetic acid |
| (S)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid | 1821743-10-5 | C15H19NO4 | 277.32 | S-enantiomer of the target compound |
| (R)-2-((1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)oxy)acetic acid | 1354008-74-4 | C14H17NO5 | ~291.29 | Pyrrolidin-3-yl, ether-linked acetic acid |
| (R)-(1-Fmoc-piperidin-2-yl)acetic acid | - | C23H23NO4 | 365.43 | Fmoc-protected piperidine, higher molecular weight |
| [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)pyrrolidin-1-yl]acetic acid | 1354019-73-0 | C17H21N2O4 | ~323.36 | Cyclopropylamino substitution on pyrrolidine |
Key Comparisons
a) Stereochemical Differences
The S-enantiomer (CAS 1821743-10-5) shares identical molecular formula and weight with the R-form but differs in spatial configuration. Such enantiomeric distinctions can lead to divergent pharmacological profiles, as seen in chiral drugs like phenylpiperidinyl acetic acid derivatives .
b) Heterocycle Modifications
- Piperidine vs. Pyrrolidine: Replacing piperidine (6-membered ring) with pyrrolidine (5-membered) alters ring strain and conformational flexibility.
- Morpholine Derivatives : Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 112887-40-8) incorporates a morpholine ring with a hydroxyethyl group, enhancing hydrophilicity compared to the target compound .
c) Protecting Group Variations
- Cbz vs. Fmoc : The Fmoc-protected analog (M.W. 365.43) is bulkier and base-labile, whereas the Cbz group is acid-labile. This impacts deprotection strategies in solid-phase peptide synthesis .
d) Functional Group Additions
The cyclopropylamino-substituted pyrrolidine derivative (CAS 1354019-73-0) introduces a rigid cyclopropane ring, which may enhance binding affinity to target proteins or improve metabolic resistance .
Biological Activity
(R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₄H₁₉N₃O₃
- Molecular Weight : 273.32 g/mol
- CAS Number : 886362-65-8
The compound is believed to exert its biological effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
- Interaction with Receptors : The piperidine moiety can interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Biological Activity Overview
Research indicates that (R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid exhibits a range of biological activities:
Anticancer Activity
Several studies have highlighted the compound's potential in cancer therapy:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound showed significant cytotoxic effects at concentrations as low as 10 µM, with apoptosis induction confirmed through caspase activation assays .
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MDA-MB-231 | 10 | Yes |
| HepG2 | 15 | Yes |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary tests showed that it possesses activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and 40 to 70 µM against Escherichia coli. However, these values are less potent compared to standard antibiotics like ceftriaxone .
Case Studies
- Study on Breast Cancer Cells :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The structure of (R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid plays a crucial role in its biological activity:
- Piperidine Ring : Essential for interaction with biological targets.
- Benzyloxycarbonyl Group : Influences solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
